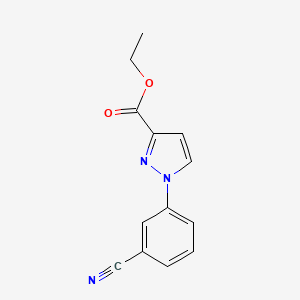

ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

Ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate is systematically identified by its IUPAC name, which reflects its core pyrazole structure and substituents. The compound consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 3-cyanophenyl group and at the 3-position with an ethyl ester moiety. The CAS registry number 1027551-30-9 uniquely identifies this compound in chemical databases.

Key identifiers include:

- Molecular formula : $$ \text{C}{13}\text{H}{11}\text{N}3\text{O}2 $$

- Molecular weight : 241.24 g/mol

- SMILES notation :

CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)C#N - InChIKey :

FDFLGVJOQVKKAG-UHFFFAOYSA-N

This nomenclature adheres to IUPAC guidelines, prioritizing the pyrazole ring as the parent structure and numbering substituents to achieve the lowest possible set of locants.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its pyrazole core and substituent orientations.

Pyrazole Ring Geometry

The pyrazole ring is planar, with alternating double bonds and delocalized π-electrons. The two adjacent nitrogen atoms (positions 1 and 2) contribute to the ring’s aromaticity. The ethyl ester group at position 3 adopts a trans configuration relative to the pyrazole ring, minimizing steric hindrance with the 3-cyanophenyl substituent.

Substituent Interactions

- 3-Cyanophenyl group : The cyanophenyl substituent at position 1 is oriented perpendicular to the pyrazole plane, driven by steric and electronic factors. The electron-withdrawing cyano group (-CN) enhances the electrophilicity of the adjacent carbon, influencing reactivity.

- Ethyl ester group : The ester’s carbonyl oxygen participates in intramolecular interactions, potentially stabilizing conformations through dipole-dipole or hydrogen-bonding effects.

While experimental bond lengths are unavailable, computational models (e.g., UFF optimization) suggest typical bond distances for pyrazole-carboxylate systems:

- C-N bonds : ~1.30–1.35 Å

- C=C bonds : ~1.35–1.40 Å

- C-O bonds : ~1.20–1.25 Å

Crystallographic Studies and X-Ray Diffraction Patterns

Direct crystallographic data for this compound are not currently available in public databases. However, insights can be drawn from analogous pyrazole-carboxylate compounds.

Comparative Crystallography

For example, 4-chloro-1H-pyrazole-3-carboxylic acid crystallizes in the monoclinic space group C2/c, with a planar pyrazole ring and hydrogen-bonded carboxylate groups forming layered structures. Similarly, trans-diaquabis(1H-pyrazole-3-carboxylato-κ²N,O)copper(II) dihydrate adopts an octahedral geometry, with pyrazole-3-carboxylate ligands coordinating to the central copper ion. These studies highlight the tendency of pyrazole-carboxylate derivatives to form hydrogen-bonded networks and coordinate with metals.

Predicted Packing Motifs

For this compound, the following packing patterns are plausible:

- Hydrogen bonding : The ester carbonyl oxygen may interact with hydrogen donors (e.g., N-H groups) from adjacent molecules.

- π-π stacking : The aromatic pyrazole and phenyl rings could align to maximize van der Waals interactions.

- Dipole alignment : The electron-withdrawing cyano and ester groups may orient to minimize unfavorable dipole-dipole repulsions.

Comparative Analysis with Related Pyrazole Carboxylate Derivatives

This compound differs structurally and electronically from other pyrazole-carboxylate derivatives.

Key Comparisons

| Compound | CAS Number | Substituent Position | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 1027551-30-9 | 3-cyanophenyl (N1), ethyl ester (C3) | 241.24 g/mol | Electron-deficient pyrazole due to -CN and -COOEt groups; meta-substituted phenyl ring. |

| Ethyl 1-(4-cyanophenyl)-1H-pyrazole-3-carboxylate | 1707392-21-9 | 4-cyanophenyl (N1), ethyl ester (C3) | 241.24 g/mol | Para-substituted phenyl ring; increased dipole moment compared to meta-isomer. |

| Ethyl 1H-pyrazole-3-carboxylate | 5932-27-4 | Ethyl ester (C3), no substituent | 140.14 g/mol | Unsubstituted pyrazole; simpler electronic profile. |

| Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate | 321574-32-7 | 3-chlorophenyl (N1), cyano (C4), ethyl ester (C5) | 275.69 g/mol | Cyano group at C4 alters electronic distribution; chloro substituent enhances reactivity. |

Electronic and Reactivity Differences

3-Cyanophenyl vs. 4-Cyanophenyl :

- The meta -cyano group (3-cyanophenyl) creates a distinct electronic environment compared to the para -cyano isomer. The meta orientation reduces resonance stabilization of the cyano group, potentially increasing its reactivity.

- Dipole moments : Para-substituted derivatives generally exhibit higher dipole moments due to linear alignment of electron-withdrawing groups.

Positional Effects on Reactivity :

- The ethyl ester at C3 is susceptible to hydrolysis, yielding 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylic acid.

- The pyrazole ring’s nitrogen atoms may participate in coordination chemistry, forming complexes with transition metals.

Properties

IUPAC Name |

ethyl 1-(3-cyanophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-2-18-13(17)12-6-7-16(15-12)11-5-3-4-10(8-11)9-14/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFLGVJOQVKKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of cyanoacetohydrazide with ethyl benzoylpyruvate. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular ring closure to form the final product . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Chemistry

Ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives with tailored properties.

Research indicates that this compound exhibits potential anticancer and antimicrobial properties. Studies have demonstrated its ability to inhibit key enzymatic pathways involved in cancer proliferation, making it a candidate for further investigation in cancer therapeutics. Additionally, it has shown promise in antimicrobial applications, although specific studies are still needed to fully elucidate these effects.

Medicinal Applications

Ongoing research is exploring the compound's potential as a therapeutic agent for various medical conditions. Its role as an androgen receptor modulator has been highlighted in studies focusing on prostate cancer treatment . The modulation of androgen receptors could provide a novel approach for managing hormone-dependent cancers.

Industrial Uses

In the industrial sector, this compound is utilized as an intermediate in the synthesis of other chemical compounds and materials. Its versatility allows for applications in developing new materials with specific desired properties.

Case Study 1: Anticancer Activity

In a study published by PMC, this compound was evaluated for its ability to inhibit cancer cell lines. The results indicated significant inhibition of cell proliferation at varying concentrations, suggesting its potential utility in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated that it possessed notable antibacterial activity, warranting further exploration into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 of the pyrazole ring significantly impacts physicochemical and biological properties.

Key Findings :

- Electron-withdrawing groups (e.g., -Cl, -CN) enhance stability and intermolecular interactions, often improving crystallinity and bioactivity.

- Bulkier substituents (e.g., benzyl, phenylethyl) reduce melting points and may hinder packing efficiency .

Substituent Variations at Position 5

Position 5 substituents modulate electronic properties and biological efficacy.

Key Findings :

- Hydroxyl groups improve aqueous solubility but may reduce thermal stability.

- Halogenated substituents (e.g., Br, F) increase molecular weight and polar surface area, influencing pharmacokinetics .

Ester Group Modifications

The ethyl ester at position 3 is a common feature, but alternative esters or functional groups alter metabolic stability and reactivity.

Key Findings :

- Ethyl esters balance stability and metabolic clearance compared to methyl or bulkier esters.

- Sulfur-containing groups (e.g., thiol, sulfonyl) introduce redox-active moieties for targeted reactivity .

Key Findings :

- Electron-deficient aromatic rings (e.g., cyanophenyl, chlorophenyl) enhance antimicrobial potency by interacting with bacterial membranes or enzymes .

- Hydroxyphenyl groups at position 5 correlate with anticancer activity, likely via reactive oxygen species (ROS) generation .

Biological Activity

Ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes a pyrazole ring, a cyanophenyl group, and an ethyl ester. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and microbiology.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent.

Case Study: In Vitro Anticancer Activity

In a study conducted by Akhtar et al., several pyrazole derivatives were synthesized and evaluated for their anticancer properties. This compound was included in the screening, showing promising results with an IC50 value indicating effective inhibition of cancer cell proliferation .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it possesses the ability to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings on Antimicrobial Efficacy

A review of recent developments in pyrazole derivatives highlighted the antimicrobial activity of compounds similar to this compound. These compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets within cells.

Proposed Mechanisms

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives.

| Compound Name | Biological Activity | IC50 (μg/mL) | Notes |

|---|---|---|---|

| This compound | Anticancer, Antimicrobial | TBD | Undergoing further research |

| Pyrazole Derivative A | Anticancer | 25.0 | Effective against breast cancer cells |

| Pyrazole Derivative B | Antimicrobial | 30.0 | Effective against E. coli |

Note: TBD indicates that further studies are required to establish the IC50 value for this compound.

Q & A

Q. What synthetic strategies are effective for preparing ethyl 1-(3-cyanophenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

- Route Selection : Utilize condensation reactions between hydrazine derivatives and β-keto esters. For example, triazenylpyrazole precursors can undergo cyclization under mild acidic conditions (e.g., trifluoroacetic acid) to form the pyrazole core .

- Optimization : Key parameters include temperature (e.g., 50°C for cyclization), solvent choice (e.g., dichloromethane for solubility), and stoichiometry (7.5 equivalents of azido(trimethyl)silane for complete conversion) .

- Yield Improvement : Dry-load purification via silica gel chromatography (cyclohexane/ethyl acetate gradients) achieves >95% purity .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : Assign peaks using and NMR. For instance, the pyrazole CH proton appears as a singlet at δ 7.82 ppm, while the ethyl ester group shows a quartet at δ 4.30 ppm (q, ) .

- IR Spectroscopy : Confirm functional groups via carbonyl (C=O) stretches at ~1694 cm (ester) and nitrile (C≡N) at ~2227 cm .

- Mass Spectrometry : Use high-resolution MS (HRMS-EI) to verify molecular weight (e.g., [M] at m/z 296.1017) .

Q. What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation : Although classified as non-hazardous, wear PPE (gloves, goggles) due to limited toxicological data. Avoid inhalation and skin contact .

- Spill Management : Absorb spills with inert materials (e.g., Celite) and dispose via licensed waste services .

- First Aid : For eye exposure, flush with water for 15 minutes; if ingested, do not induce vomiting .

Q. How can solubility and stability be assessed for this compound in different solvents?

Methodological Answer:

- Solubility Testing : Use a tiered approach: polar solvents (DMSO, methanol) vs. non-polar (hexane). Empirical data shows solubility in dichloromethane and DMF .

- Stability Studies : Monitor degradation via HPLC under varying pH, temperature, and light exposure. Store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitutions on the pyrazole ring?

Methodological Answer:

- Electronic Effects : The 3-cyanophenyl group directs electrophilic substitution to the pyrazole C-5 position due to electron-withdrawing effects.

- Steric Guidance : Steric hindrance from the ethyl ester at C-3 favors reactions at less hindered sites (e.g., C-5 in Suzuki couplings) .

- Experimental Validation : Use DFT calculations to map electron density and compare with experimental -NOE data .

Q. How can biological activity be evaluated for derivatives of this compound?

Methodological Answer:

- Antiproliferative Assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays. IC values for analogs range from 1–10 µM, indicating structure-activity dependencies on substituents .

- Enzyme Inhibition : Screen for HDAC or COX-2 inhibition via fluorometric assays. For example, celecoxib-pyrazole hybrids show dual inhibitory activity .

Q. What crystallographic techniques are suitable for resolving its solid-state structure?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution. Typical parameters: R < 0.05, wR < 0.15 .

- Packing Analysis : Identify π-π interactions between aromatic rings and hydrogen bonds involving the nitrile group .

Q. How can contradictory data on reaction yields or spectroscopic results be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N).

- Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve peak overlaps. For example, distinguish ester vs. nitrile carbons in -DEPT spectra .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading) .

Q. What strategies improve the compound’s stability under acidic/basic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.